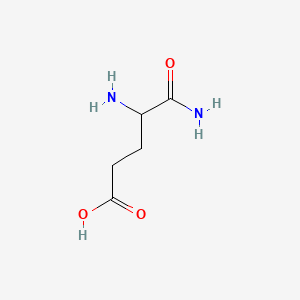

4,5-Diamino-5-oxopentanoic acid

Description

Properties

IUPAC Name |

4,5-diamino-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O3/c6-3(5(7)10)1-2-4(8)9/h3H,1-2,6H2,(H2,7,10)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEFLONBTGZFSGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80901304 | |

| Record name | Isoglutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80901304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

328-48-3, 617-63-0 | |

| Record name | 4,5-Diamino-5-oxopentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=328-48-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoglutamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000328483 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentanoic acid, 4,5-diamino-5-oxo-, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000617630 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ISOGLUTAMINE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00VZE9Y4WF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Nomenclature, Stereoisomerism, and Conformational Analysis of 4,5 Diamino 5 Oxopentanoic Acid

Systematic Nomenclature and Common Academic Synonyms of 4,5-Diamino-5-oxopentanoic acid

The compound with the chemical formula C₅H₁₀N₂O₃ is systematically named This compound according to IUPAC nomenclature. pharmaffiliates.com This name precisely describes its structure: a five-carbon pentanoic acid chain where an amino group (-NH₂) is attached to the fourth carbon, and the carboxylic acid group at the fifth carbon is replaced by a carboxamide (an oxo group and an amino group). pharmaffiliates.comnih.gov

In academic and commercial contexts, this compound is known by several synonyms. These alternative names often highlight its relationship to glutamic acid and its isomers. A prominent synonym is isoglutamine . nih.gov Specifically, the different stereoisomers are referred to as D-isoglutamine and L-isoglutamine. nih.gov The hydrochloride salt form of the compound is also referenced in literature. pharmaffiliates.com

Below is a table of common synonyms for this compound.

| Systematic Name | Common Synonyms | CAS Number |

| This compound | Isoglutamine | 328-48-3 |

| (R)-4,5-Diamino-5-oxopentanoic acid | D-isoglutamine, H-D-Glu-NH2 | 19522-40-8 |

| (S)-2,5-Diamino-5-oxopentanoic acid | L-Glutamine | 56-85-9 |

Data sourced from Pharmaffiliates, PubChem, and BLDpharm. pharmaffiliates.comnih.govbldpharm.com

Stereochemical Aspects: (R)- and (S)-Enantiomers of this compound

The stereochemistry of this compound is centered on the chiral carbon at the fourth position (C4), which is bonded to four different groups: a hydrogen atom, an amino group (-NH₂), a carboxamide group (-CONH₂), and a propanoic acid group (-CH₂CH₂COOH). This chirality gives rise to two distinct, non-superimposable mirror images known as enantiomers.

These enantiomers are designated as (R)- and (S)- based on the Cahn-Ingold-Prelog (CIP) priority rules.

(R)-4,5-Diamino-5-oxopentanoic acid : This enantiomer is also known as D-isoglutamine. nih.gov In the IUPAC name (4R)-4,5-diamino-5-oxopentanoic acid, the '(4R)' specifies the configuration at the fourth carbon. nih.govnordmann.global It is considered a D-glutamic acid derivative. nih.gov

(S)-4,5-Diamino-5-oxopentanoic acid : This enantiomer is the mirror image of the (R)-form and is also referred to as L-isoglutamine. nih.gov It is an enantiomer of D-isoglutamine. nih.gov

The spatial arrangement of the atoms defines the molecule's interaction with other chiral molecules and its behavior in biological systems. The synthesis of specific enantiomers, such as the (S)-isomer, is a key focus in various chemical applications. bldpharm.com Derivatives like Methyl (4S)-4,5-diamino-5-oxopentanoate hydrochloride are synthesized to preserve the specific stereochemistry required for further reactions. synquestlabs.com

Conformational Studies and Stereoselective Interactions of this compound

The conformational analysis of this compound involves studying the spatial arrangements of its atoms that can be interconverted by rotation about single bonds. The flexible pentanoic acid backbone allows for numerous conformations. The study of these conformations is crucial for understanding the molecule's stability, reactivity, and interactions.

While specific, detailed conformational analysis studies on this compound are not widely published, the methodologies for such investigations are well-established in organic chemistry. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through-space Nuclear Overhauser Effect (NOE) experiments, are employed to determine the proximity of different atoms in solution. mdpi.com

Computational methods, like Density Functional Theory (DFT) calculations, are also powerful tools for this purpose. rsc.org These theoretical studies can model the potential energy surface of the molecule, identifying the most stable (lowest energy) conformations and the energy barriers between them. For similar flexible molecules, these studies reveal how intramolecular forces, such as hydrogen bonding between the amino and carboxyl groups, and steric hindrance influence the preferred shape. mdpi.comrsc.org

In the context of stereoselective interactions, the defined (R) or (S) stereochemistry dictates how the molecule fits into a chiral environment, such as the active site of an enzyme. The specific three-dimensional arrangement of the amino, carboxamide, and carboxylic acid groups is critical for molecular recognition and biological activity. The synthesis of related fluorinated analogues, for instance, has been used to control the puckering of ring structures in derivative compounds, highlighting how subtle atomic changes can enforce specific conformations. rsc.org

Synthetic Methodologies for 4,5 Diamino 5 Oxopentanoic Acid and Its Derivatives

Chemoenzymatic Synthesis Routes for Enantiomerically Pure 4,5-Diamino-5-oxopentanoic acid

The production of enantiomerically pure amino acids is crucial for pharmaceutical and biological applications. Chemoenzymatic methods, which combine the selectivity of enzymes with the versatility of chemical synthesis, offer efficient pathways to optically pure compounds like L-glutamine.

One of the primary enzymatic routes is the biosynthesis catalyzed by Glutamine Synthetase (GS) . This enzyme catalyzes the ATP-dependent condensation of glutamate (B1630785) with ammonia (B1221849) to yield L-glutamine. wikipedia.orgresearchgate.net The reaction proceeds through a γ-glutamyl phosphate (B84403) intermediate, which then reacts with ammonia to form glutamine. wikipedia.orgnih.gov This highly specific enzymatic reaction is the basis of glutamine's natural biosynthesis in many organisms. wikipedia.org

For synthetic applications, enzymatic resolution is a widely used technique to separate racemic mixtures. These methods exploit the stereoselectivity of enzymes to act on only one enantiomer of a racemic substrate. nih.gov Dynamic kinetic resolution (DKR) is an advanced version of this approach that allows for the theoretical conversion of 100% of a racemic starting material into a single enantiomeric product. DKR combines stereoselective enzymatic hydrolysis with in-situ racemization of the less reactive enantiomer.

A notable example is the use of stereoselective amino acid amidases in the presence of a racemase. For instance, a D-aminopeptidase from Ochrobactrum anthropi can be combined with α-amino-ε-caprolactam (ACL) racemase from Achromobacter obae. asm.orgacs.org While the D-aminopeptidase selectively hydrolyzes the D-amino acid amide, the ACL racemase continuously converts the remaining L-amino acid amide into the D-form, allowing the reaction to proceed to completion. acs.org This system demonstrates how l-alanine amide can be completely converted to D-alanine, a principle applicable to the resolution of other amino acid amides, including those of glutamine derivatives. acs.org

| Enzymatic Method | Enzyme(s) | Substrate Type | Key Principle |

| Biosynthesis | Glutamine Synthetase (GS) | L-Glutamate, Ammonia | ATP-dependent condensation to form L-glutamine. wikipedia.orgresearchgate.net |

| Kinetic Resolution | Proteases, Lipases | Racemic amino acid esters | Stereoselective hydrolysis of one enantiomer, leaving the other unreacted. nih.gov |

| Dynamic Kinetic Resolution | D-Aminopeptidase & ACL Racemase | Racemic amino acid amides | Stereoselective hydrolysis of the D-amide coupled with racemization of the L-amide. asm.orgacs.org |

| Multi-Enzyme Cascade ("Hydantoinase Process") | Hydantoinase, Carbamoylase, Racemase | Racemic hydantoins | A three-enzyme cascade to convert racemic hydantoins into enantiomerically pure D-amino acids. mdpi.com |

This table provides an overview of different chemoenzymatic strategies for producing enantiomerically pure amino acids.

Total Synthesis Approaches to this compound Analogues

The total chemical synthesis of glutamine analogues is essential for creating novel therapeutic agents and molecular probes. These syntheses often involve multi-step sequences to introduce specific modifications to the glutamine scaffold.

One strategy focuses on the synthesis of γ-substituted analogues . For example, an efficient route to L-γ-methyleneglutamine starts from commercially available L-pyroglutamic acid. The initial steps involve protecting the carboxylic acid and amide groups, followed by a series of chemical transformations to introduce the methylene (B1212753) group at the γ-position. nih.gov

Fluorinated analogues of glutamine have also been synthesized due to their potential biological interest. The synthesis of 4-fluoroglutamine can be achieved from the corresponding 4-fluoroglutamic acid precursors using conventional protection, aminolysis, and deprotection strategies. nih.gov Similarly, N-Boc-L-4,4-difluoroglutamine has been prepared from (R)-Garner's aldehyde, employing a Reformatsky reaction as a key step to construct the carbon backbone. nih.gov

Another approach involves the synthesis of peptide analogues containing a trifluoromethyl ketone group . A key intermediate, (4S)-tert-butyl 4-amino-6,6,6-trifluoro-5-hydroxyhexanoate, was synthesized in five steps from Cbz-L-Glu-OH. This involved creating an oxazolidinone intermediate, which then reacted with a trifluoromethyl source. nih.gov This building block was subsequently coupled with various peptides to create potent protease inhibitors. nih.gov

| Analogue Type | Starting Material | Key Synthetic Steps | Reference |

| L-γ-Methyleneglutamine | L-Pyroglutamic acid | Protection, formation of phthalimido-anhydride intermediate. | nih.gov |

| 4,4-Difluoroglutamine | (R)-Garner's aldehyde | Reformatsky reaction, protection/deprotection sequence. | nih.gov |

| Cyclic Glutamine Analogue | Boc-L-glutamate dimethyl ester | Allylation, Lemieux–Johnson oxidation, oxime formation, hydrogenolysis. | acs.org |

| Trifluoromethyl Ketone Peptide Analogue | Cbz-L-Glu-OH | Oxazolidinone formation, trifluoromethylation, peptide coupling. | nih.gov |

This table summarizes various total synthesis approaches to different classes of glutamine analogues.

Optimization of Large-Scale Preparations for this compound Intermediates

The large-scale availability of glutamine and its precursors is vital for industrial applications. L-Glutamic acid, the direct precursor to glutamine, is produced industrially on a massive scale, primarily through the aerobic fermentation of sugars and ammonia using the bacterium Corynebacterium glutamicum. wikipedia.org This biotechnological process has largely replaced previous chemical synthesis methods.

For the synthesis of glutamine derivatives, key chemical intermediates are often required in large quantities. One such important intermediate is N-phthaloyl-L-glutamic acid anhydride (B1165640) . A multigram-scale, one-pot synthesis for this compound has been developed. The process involves heating L-glutamic acid with phthalic anhydride, followed by treatment with acetic anhydride to form the cyclic anhydride. mdpi.com This intermediate is a versatile building block for synthesizing γ-glutamyl derivatives by reacting it with other amino acids. The subsequent removal of the phthaloyl protecting group, typically with hydrazine, yields the desired product. mdpi.com

The development of scalable syntheses for protected amino acid building blocks is also crucial for solid-phase peptide synthesis. For example, a multikilogram-scale synthesis of key ketone intermediates for producing functionalized bis-amino acids has been reported, increasing the scale by three orders of magnitude compared to previous lab-scale methods. acs.org Such advancements are critical for making complex peptide-based molecules more accessible.

Derivatization Strategies for Functional Group Modification of this compound

The functional group modification of glutamine is fundamental to its use in peptide synthesis and for the creation of targeted molecular structures. Glutamine possesses three distinct functional groups that can be chemically modified: the α-amino group, the α-carboxylic acid group, and the side-chain amide.

Modification of the α-Amino Group: The primary amino group is typically protected during peptide synthesis to ensure selective bond formation. Common protecting groups include tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and fluorenylmethyloxycarbonyl (Fmoc). acs.orggoogle.com Beyond protection, the amino group can be modified through reactions with succinimidyl esters or isothiocyanates to attach labels like fluorescent dyes or biotin. nih.gov Reductive alkylation can also be used to convert the primary amine into a secondary or tertiary amine without altering its charge. nih.gov

Modification of the α-Carboxylic Acid Group: The carboxylic acid group is usually activated for peptide bond formation or protected as an ester (e.g., methyl, ethyl, or benzyl ester) to prevent its participation in unwanted reactions. nih.gov In peptide synthesis, the C-terminal carboxylic acid is often anchored to a solid support resin.

Modification of the Side-Chain Amide: The side-chain amide of glutamine presents a significant challenge in synthesis, as it can undergo undesirable side reactions, such as dehydration to a nitrile or cyclization to form a pyroglutamyl residue, particularly during peptide synthesis. To prevent this, the amide nitrogen is often protected. The trityl (Trt) group is a common choice for this purpose. More recently, trialkoxybenzyl groups, such as 2,4,6-trimethoxybenzyl (Tmob), have been developed as highly effective protecting groups for the glutamine side chain. google.com These groups are stable during synthesis but can be cleaved under acidic conditions, such as with trifluoroacetic acid (TFA). google.com The amide nitrogen can also be substituted to create N-substituted glutamine derivatives, which have been explored as potential anti-tumor agents. acs.org

| Functional Group | Modification Type | Reagents / Protecting Groups | Purpose |

| α-Amino Group | Protection | Boc, Cbz, Fmoc | Prevent unwanted reactions during peptide synthesis. acs.orggoogle.com |

| Labeling | Succinimidyl esters, Isothiocyanates | Attachment of functional tags (e.g., biotin, fluorophores). nih.gov | |

| α-Carboxylic Acid Group | Esterification | Methanol, Ethanol (B145695), Benzyl alcohol | Protection of the carboxyl group. nih.gov |

| Activation | DCC, HOBt, Active Esters | Peptide bond formation. google.com | |

| Side-Chain Amide | Protection | Trityl (Trt), Trimethoxybenzyl (Tmob) | Prevent dehydration and cyclization during synthesis. google.com |

| Substitution | Alkyl or aryl groups | Creation of novel glutamine derivatives with potential biological activity. acs.org |

This table outlines common derivatization strategies for the functional groups of glutamine.

Chemical Reactivity and Reaction Mechanisms of 4,5 Diamino 5 Oxopentanoic Acid

Amidation and Esterification Reactions of 4,5-Diamino-5-oxopentanoic acid

The carboxyl and amino groups of this compound are key to its participation in amidation and esterification reactions, fundamental processes in peptide synthesis and the creation of other derivatives.

Amidation: The formation of an amide bond, also known as a peptide bond in the context of amino acids, is a crucial reaction. The primary amino group of one molecule of this compound can react with the carboxylic acid group of another molecule. This condensation reaction, which results in the formation of a dipeptide and the elimination of a water molecule, typically requires the activation of the carboxylic acid group. Common activating agents include carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). The mechanism involves the activation of the carboxyl group to form a highly reactive O-acylisourea intermediate, which is then susceptible to nucleophilic attack by the amino group of the incoming amino acid. To prevent unwanted side reactions, protecting groups are often employed for the amino and side-chain functional groups. The hydrochloride salt of this compound is a common starting material in these synthetic pathways.

Esterification: The carboxylic acid functionality of this compound can undergo esterification, typically by reacting with an alcohol in the presence of an acid catalyst. This reaction, known as Fischer-Speier esterification, involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule yield the corresponding ester. The use of an acid catalyst, such as sulfuric acid, is essential to protonate the carboxylic acid and to protonate the leaving hydroxyl group, converting it into a good leaving group (water).

| Reaction Type | Reactants | Key Conditions/Catalysts | Product Functional Group |

| Amidation | Carboxylic Acid, Amine | Carbodiimides (DCC, EDC) | Amide (Peptide Bond) |

| Esterification | Carboxylic Acid, Alcohol | Acid Catalyst (e.g., H₂SO₄) | Ester |

Nucleophilic and Electrophilic Transformations Involving the Amino and Carboxyl Moieties of this compound

The amino and carboxyl groups of this compound are central to its nucleophilic and electrophilic transformations.

Nucleophilic Transformations: The primary amino group at the alpha-position is a potent nucleophile due to the lone pair of electrons on the nitrogen atom. This nucleophilicity allows it to participate in a variety of reactions. For instance, it can react with electrophiles such as aldehydes and ketones to form a carbinolamine intermediate, which then dehydrates to yield an imine (Schiff base). This reactivity is a cornerstone of amino acid chemistry. The amino group can also undergo acylation reactions with acyl chlorides or acid anhydrides, forming N-acyl derivatives. In these reactions, the nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent in a nucleophilic acyl substitution mechanism.

Electrophilic Transformations: The carboxyl group contains an electrophilic carbonyl carbon. This electrophilicity is enhanced by protonation of the carbonyl oxygen under acidic conditions, as seen in esterification. The carboxyl group can be converted into more reactive derivatives, such as acyl chlorides or acid anhydrides, which are then highly susceptible to attack by a wide range of nucleophiles. While the alpha-carbon of amino acids is not inherently electrophilic, it can be made so through specific synthetic manipulations, although this is less common for glutamine derivatives compared to other amino acids.

| Functional Group | Role in Transformation | Example Reaction |

| α-Amino Group | Nucleophile | Reaction with an aldehyde to form an imine |

| Carboxyl Group | Electrophile (at carbonyl carbon) | Nucleophilic acyl substitution by an alcohol (esterification) |

Photochemical and Thermal Degradation Pathways of this compound and its Metal Complexes

The stability of this compound and its derivatives can be compromised by exposure to light and heat, leading to degradation through various pathways.

Photochemical Degradation: Studies have shown that this compound can be an intermediate in the photocatalytic degradation of more complex molecules. For instance, in the presence of a photocatalyst like gold nanoparticle-doped graphitic carbon nitride (Au/g-C₃N₄) and under visible light, it can be formed from the ring-opening of nitrogen-containing heterocyclic compounds. Subsequently, this compound itself undergoes further photocatalytic degradation. This process leads to the generation of smaller aliphatic and carboxylic derivatives, such as propanamide, propanedioic acid, and propanoic acid. These smaller molecules can eventually be mineralized to carbon dioxide, water, and inorganic nitrogen species.

A proposed degradation pathway for a related compound, L-alanyl-L-glutamine, in aqueous solution involves two main routes: the cleavage of the peptide bond and the deamination of the amide group. nih.gov The deamidation of glutamine residues in peptides is a well-documented non-enzymatic modification that can occur under physiological conditions and is thought to proceed through direct hydrolysis, particularly under neutral and acidic conditions. researchgate.net

| Degradation Type | Conditions | Key Intermediates/Products |

| Photochemical | Visible light, Photocatalyst (e.g., Au/g-C₃N₄) | Propanamide, Propanedioic acid, Propanoic acid |

| Thermal (of related metal complexes) | Elevated temperatures | Loss of water, Decomposition of organic ligands, Metal oxides |

Advanced Spectroscopic and Chromatographic Characterization of 4,5 Diamino 5 Oxopentanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy of 4,5-Diamino-5-oxopentanoic acid and its Isotopic Variants

NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, including this compound. By analyzing the magnetic properties of its atomic nuclei, detailed information about its chemical structure and connectivity can be obtained.

Direct experimental ¹H-NMR and ¹³C-NMR spectral data for this compound are not extensively reported in publicly available literature. However, the spectral characteristics can be reasonably inferred from its structural isomer, L-glutamine, due to the similarity in their molecular framework. The primary difference lies in the position of the amino group on the pentanoic acid backbone.

¹H-NMR Spectroscopy: In an aqueous solvent like D₂O, the proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different hydrogen atoms in the molecule. The α-hydrogen (attached to the carbon bearing the amino and carboxyl groups) would likely appear as a multiplet, coupled to the adjacent methylene (B1212753) protons. The β and γ methylene protons would also present as complex multiplets due to their diastereotopic nature and coupling to each other and the α-proton. The chemical shifts would be influenced by the electron-withdrawing effects of the adjacent functional groups (carboxyl, amino, and amide).

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides information on the carbon skeleton. For this compound, five distinct carbon signals are anticipated. The carbonyl carbons of the carboxylic acid and the amide would resonate at the downfield end of the spectrum (typically 170-180 ppm). The α-carbon, attached to the amino group, would appear in the range of 50-60 ppm. The remaining methylene carbons (β and γ) would have chemical shifts in the aliphatic region (20-40 ppm).

Inferred NMR Data for this compound (based on L-glutamine data)

| Atom | Inferred ¹H Chemical Shift (ppm) | Inferred ¹³C Chemical Shift (ppm) |

| α-CH | ~3.8 | ~55 |

| β-CH₂ | ~2.1 | ~28 |

| γ-CH₂ | ~2.5 | ~32 |

| C=O (acid) | - | ~175 |

| C=O (amide) | - | ~178 |

Note: These are estimated values and may vary depending on the solvent and pH conditions. The chemical shifts are referenced relative to a standard such as DSS or TSP.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of atoms in this compound, multidimensional NMR techniques are indispensable.

COSY (Correlation Spectroscopy): A 2D COSY experiment would reveal the scalar coupling network between protons, confirming the H-H connectivities within the pentanoic acid chain. For instance, cross-peaks would be observed between the α-proton and the β-protons, and between the β- and γ-protons.

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates the chemical shifts of protons directly attached to carbon atoms. It would definitively link each proton signal to its corresponding carbon signal in the ¹³C spectrum, aiding in the assignment of the methylene groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. While more commonly used for larger molecules, it can help in confirming the stereochemistry and conformation of this compound in solution.

The use of isotopically labeled variants, such as with ¹⁵N, can further enhance multidimensional NMR studies, providing insights into the nitrogen environments and their couplings with adjacent protons.

Mass Spectrometry (MS) Applications for Quantitative and Qualitative Analysis of this compound

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is widely used for the identification, quantification, and structural analysis of a broad range of molecules, including amino acids and their derivatives.

LC-MS/MS is the method of choice for analyzing amino acids like this compound in complex biological matrices such as plasma, urine, and cell extracts. sigmaaldrich.com The liquid chromatography step separates the compound of interest from other components in the sample, reducing matrix effects and improving the accuracy of detection. sigmaaldrich.com

In a typical LC-MS/MS workflow, the sample is first subjected to chromatographic separation, often using a reversed-phase or hydrophilic interaction liquid chromatography (HILIC) column. The eluent from the LC is then introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly used soft ionization technique that generates intact molecular ions of the analyte.

Tandem mass spectrometry (MS/MS) is then employed for selective and sensitive detection. The precursor ion (the molecular ion of this compound, with an expected [M+H]⁺ of m/z 147.07) is selected in the first mass analyzer and then fragmented in a collision cell. The resulting product ions are then detected in the second mass analyzer. This process, known as multiple reaction monitoring (MRM), provides high specificity and allows for accurate quantification even at low concentrations.

A potential challenge in the analysis of glutamine and its isomers is the in-source cyclization to pyroglutamic acid, which can lead to inaccurate quantification. nih.govbiotopics.co.uk Careful optimization of the ion source conditions and chromatographic separation of the isomers from pyroglutamic acid are crucial to mitigate this artifact. nih.govbiotopics.co.uk

For high-precision and accurate quantification of this compound, isotope dilution mass spectrometry (IDMS) is the gold standard. nih.govnih.gov This method involves adding a known amount of a stable isotope-labeled internal standard of the analyte to the sample. The internal standard is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., ¹³C, ¹⁵N, or ²H).

The analyte and the internal standard co-elute during chromatography and are detected simultaneously by the mass spectrometer. The ratio of the signal intensity of the native analyte to that of the labeled internal standard is used to calculate the concentration of the analyte in the original sample. This approach effectively corrects for variations in sample preparation, chromatographic retention, and ionization efficiency, leading to highly accurate and precise measurements. helixchrom.comacs.org

Key Parameters for Mass Spectrometric Analysis of this compound

| Parameter | Expected Value/Technique |

| Molecular Formula | C₅H₁₀N₂O₃ |

| Monoisotopic Mass | 146.0691 g/mol chromatographytoday.com |

| Ionization Mode | Electrospray Ionization (ESI), positive or negative |

| Precursor Ion ([M+H]⁺) | m/z 147.07 |

| Precursor Ion ([M-H]⁻) | m/z 145.05 |

| Fragmentation | Collision-Induced Dissociation (CID) |

| Quantification | Multiple Reaction Monitoring (MRM) |

Chromatographic Separation Techniques for this compound Enantiomers and Metabolites

Chromatography is essential for the separation of this compound from complex mixtures, including the resolution of its stereoisomers and the profiling of its potential metabolites.

As this compound possesses a chiral center, it exists as a pair of enantiomers (D and L forms). The separation of these enantiomers is crucial as they may exhibit different biological activities. High-performance liquid chromatography (HPLC) is the most common technique for chiral separations.

Two main approaches are used for the enantiomeric resolution of amino acids:

Indirect Separation: This method involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral stationary phase.

Direct Separation: This is the more widely used approach and involves the use of a chiral stationary phase (CSP). CSPs create a chiral environment that allows for differential interaction with the enantiomers, leading to their separation. Several types of CSPs are effective for amino acid separations, including those based on macrocyclic glycopeptides (e.g., teicoplanin and vancomycin), cyclodextrins, and ligand-exchange columns. sigmaaldrich.comresearchgate.net The choice of CSP and mobile phase composition is critical for achieving optimal separation. nih.govresearchgate.net

Understanding the metabolic fate of this compound requires the ability to separate and identify its potential metabolites in biological samples. LC-MS is a powerful tool for metabolite profiling. The separation of a complex mixture of metabolites can be achieved using various chromatographic techniques, including reversed-phase LC, HILIC, and ion-exchange chromatography. nih.govhelixchrom.com

The choice of chromatographic method depends on the physicochemical properties of the expected metabolites. For instance, if the metabolites are more polar than the parent compound, HILIC might be a suitable choice. Following chromatographic separation, mass spectrometry is used to identify the metabolites based on their accurate mass and fragmentation patterns. Comparing the metabolic profiles of control and treated samples can provide insights into the metabolic pathways involving this compound.

Chiral High-Performance Liquid Chromatography (HPLC) for Stereoisomeric Purity Assessment

The assessment of stereoisomeric purity is critical for chiral molecules like this compound, as different enantiomers can exhibit varied biological activities. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying stereoisomers. nih.gov This is typically achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. nih.govnih.gov

The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte's stereoisomers and the chiral selector of the CSP. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used due to their broad chiral recognition capabilities. windows.net For amino acid derivatives, crown ether-based chiral columns, like Crownpak CR(+), have also demonstrated effective separation. umich.edu

In a typical chiral HPLC method for an amino acid analog, a mobile phase consisting of an acidic aqueous solution, such as perchloric acid, is used with a polysaccharide or crown ether-based column. umich.edu Detection is often performed using UV absorbance at a specific wavelength. umich.edupensoft.net The goal is to achieve baseline separation of the stereoisomers, which allows for accurate determination of the enantiomeric excess (ee) or purity. umich.edu For instance, research on acetyl-glutamine, a related compound, successfully employed a Chiralpak AD-H column with a mobile phase of n-hexane and ethanol (B145695) to achieve baseline separation of its enantiomers. nih.gov

The effectiveness of the separation is quantified by the resolution factor (Rs), where a value greater than 1.5 indicates baseline separation. Method development involves optimizing the mobile phase composition, flow rate, and column temperature to maximize this resolution. pensoft.net

Table 1: Illustrative Chiral HPLC Parameters for Amino Acid Analog Separation

| Parameter | Condition 1 | Condition 2 |

| Chiral Stationary Phase (CSP) | Cellulose tris(3,5-dimethylphenylcarbamate) | Crown Ether (e.g., Crownpak CR(+)) |

| Column | Chiralpak AD-H (250 mm x 4.6 mm, 5 µm) nih.gov | Crownpak CR(+) (150 x 4 mm, 5 µm) umich.edu |

| Mobile Phase | n-Hexane (0.1% acetic acid) / Ethanol (75:25, v/v) nih.gov | 113 mM aqueous perchloric acid (pH 1.0) umich.edu |

| Flow Rate | 0.6 mL/min nih.gov | 0.5 mL/min umich.edu |

| Detection | Mass Spectrometry (MS) or UV nih.gov | UV at 254 nm umich.edu |

| Application | Separation of Acetyl-glutamine enantiomers nih.gov | Separation of meta-hydroxyphenylpropanolamine stereoisomers umich.edu |

Hydrophilic Interaction Liquid Chromatography (HILIC) for Polar Metabolite Profiling including this compound

Hydrophilic Interaction Liquid Chromatography (HILIC) is a variation of normal-phase liquid chromatography that is exceptionally well-suited for the separation and analysis of highly polar compounds like amino acids, sugars, and organic acids. nih.govchromatographyonline.com Given that this compound is a polar molecule, HILIC is an ideal technique for its quantification, especially within complex biological samples in the context of metabolomics. nih.gov

The HILIC separation mechanism is primarily based on the partitioning of the analyte between a water-enriched layer adsorbed onto the surface of a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, typically acetonitrile. uva.nl The stationary phases commonly used include bare silica (B1680970), or silica bonded with polar functional groups such as amide, diol, or zwitterionic ligands. nih.govuva.nl

In a typical HILIC setup, a gradient elution is employed, starting with a high percentage of organic solvent (e.g., acetonitrile) in the mobile phase. nih.gov This high organic content promotes the retention of polar analytes. The proportion of the aqueous component (often containing a buffer like ammonium (B1175870) acetate (B1210297) or ammonium formate) is then gradually increased to elute the retained polar compounds. uva.nl This approach provides excellent retention and separation for compounds that are poorly retained in reversed-phase chromatography. chromatographyonline.com

When coupled with mass spectrometry (HILIC-MS), this technique becomes a powerful tool for metabolomics, allowing for the simultaneous detection and quantification of hundreds of polar metabolites from a single sample. nih.govhpst.cz This is crucial for studying metabolic pathways where this compound might be involved. The use of high-resolution mass spectrometry further enhances confidence in metabolite identification. hpst.cz

Table 2: Typical HILIC Conditions for Polar Metabolite Analysis

| Parameter | Description |

| Stationary Phase | Amide, Diol, or Zwitterionic (e.g., SeQuant ZIC-HILIC) nih.gov |

| Mobile Phase A | Water with buffer (e.g., 10 mM Ammonium Acetate, pH 6.8) |

| Mobile Phase B | Acetonitrile |

| Gradient Profile | Start at high %B (e.g., 90-95%), decrease to elute polar analytes |

| Flow Rate | 0.2 - 0.5 mL/min |

| Detection | Electrospray Ionization Mass Spectrometry (ESI-MS) uva.nl |

| Application | Profiling of polar metabolites (amino acids, organic acids, sugars) in biological extracts nih.govhpst.cz |

Biochemical Pathways and Enzymatic Interactions of 4,5 Diamino 5 Oxopentanoic Acid Glutamine

Metabolic Flux Analysis of 4,5-Diamino-5-oxopentanoic acid in Cellular Systems

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of biochemical reactions in a biological system. mpg.de In the context of cellular systems, MFA has been instrumental in elucidating the complex metabolic pathways involving this compound, commonly known as glutamine. nih.gov By employing stable isotope tracers, such as 13C-labeled glutamine, researchers can track the fate of its carbon and nitrogen atoms through various metabolic routes. nih.govnih.govisotope.com

Glutamine metabolism is characterized by two primary pathways: glutaminolysis and reductive carboxylation. nih.gov In glutaminolysis, glutamine is first converted to glutamate (B1630785) and then to the tricarboxylic acid (TCA) cycle intermediate α-ketoglutarate. oaepublish.combosterbio.com This process, known as anaplerosis, replenishes the TCA cycle, which is crucial for energy production and the synthesis of biosynthetic precursors. oaepublish.comcellsignal.com

Reductive carboxylation is an alternative pathway where α-ketoglutarate is converted to isocitrate and then to citrate (B86180), a key precursor for the synthesis of fatty acids. nih.govoaepublish.com The quantification of glutamine's contribution to these pathways is essential for understanding the metabolic reprogramming that occurs in various physiological and pathological states, such as in rapidly proliferating cancer cells. nih.govnih.gov

Techniques like 13C-Metabolic Flux Analysis (13C-MFA) utilize the labeling patterns in downstream metabolites to calculate the relative fluxes through these interconnected pathways. researchgate.net For instance, the use of [U-13C]glutamine results in distinct mass isotopomer distributions in TCA cycle intermediates, which can be analyzed by mass spectrometry or NMR to determine the rates of glutaminolysis and reductive carboxylation. researchgate.netresearchgate.netnih.gov Dynamic metabolic flux analysis (dMFA) further allows for the study of metabolic shifts over time in response to changing environmental conditions, such as glutamine availability. nih.govresearchgate.net

Major Glutamine Metabolic Fluxes

| Metabolic Pathway | Description | Key Enzymes | Primary Output | Tracer Used for Analysis |

|---|---|---|---|---|

| Glutaminolysis | Oxidative catabolism of glutamine to replenish TCA cycle intermediates. | Glutaminase (B10826351) (GLS), Glutamate Dehydrogenase (GDH)/Transaminases | α-Ketoglutarate, ATP, NADH | [U-13C5]glutamine, [1-13C]glutamine |

| Reductive Carboxylation | Conversion of glutamine-derived α-ketoglutarate to citrate for lipid synthesis. | Isocitrate Dehydrogenase (IDH) | Citrate (for Acetyl-CoA production) | [5-13C]glutamine |

Enzymatic Biotransformations: Glutamine Synthetase and Glutaminase Activity with this compound

The metabolism of this compound (glutamine) is primarily regulated by the activities of two key enzymes: glutamine synthetase (GS) and glutaminase (GLS). bosterbio.com These enzymes catalyze the synthesis and hydrolysis of glutamine, respectively, playing a central role in nitrogen metabolism and cellular bioenergetics. acs.orgabcam.com

Glutamine Synthetase (GS) , also known as glutamate-ammonia ligase, catalyzes the ATP-dependent condensation of glutamate and ammonia (B1221849) to form glutamine. ontosight.aiwikipedia.orglibretexts.org This reaction is a crucial pathway for ammonia detoxification and the assimilation of nitrogen for the synthesis of various biomolecules. acs.orgyoutube.com The activity of GS is subject to complex regulation, including feedback inhibition by several end products of glutamine metabolism, such as tryptophan, histidine, and AMP. nih.gov In some bacteria, GS activity is also regulated by covalent modification through adenylylation and deadenylylation. ontosight.ainih.gov

Glutaminase (GLS) is a mitochondrial enzyme that catalyzes the hydrolysis of glutamine to glutamate and ammonia. ontosight.aiwikipedia.orgnih.gov This reaction is the first and often rate-limiting step in glutaminolysis. nih.gov There are two major isoforms of glutaminase: kidney-type glutaminase (GLS1) and liver-type glutaminase (GLS2), which exhibit different tissue distributions and regulatory properties. ontosight.ai The activity of glutaminase is critical for providing glutamate for the TCA cycle and for the synthesis of other amino acids and glutathione (B108866). abcam.comontosight.ai

The interplay between glutamine synthetase and glutaminase activities is essential for maintaining cellular homeostasis of glutamine and glutamate, which are vital for numerous physiological processes. acs.orgontosight.ai

Key Enzymes in Glutamine Metabolism

| Enzyme | Reaction Catalyzed | Location | Function | Regulation |

|---|---|---|---|---|

| Glutamine Synthetase (GS) | Glutamate + NH3 + ATP → Glutamine + ADP + Pi | Cytosol, Mitochondria | Ammonia detoxification, Nitrogen assimilation, Glutamine synthesis | Feedback inhibition, Covalent modification (in some organisms) |

| Glutaminase (GLS) | Glutamine + H2O → Glutamate + NH3 | Mitochondria | Initiates glutaminolysis, Provides glutamate for TCA cycle and biosynthesis | Allosteric activation (e.g., by phosphate), Product inhibition |

Role of this compound as a Nitrogen and Carbon Donor in Biosynthetic Processes

This compound (glutamine) is a versatile molecule that serves as a primary donor of both nitrogen and carbon for a multitude of biosynthetic pathways. acs.orgwikipedia.org Its role extends beyond being a simple building block for proteins, making it a critical nutrient for proliferating cells. asm.org

As a nitrogen donor , the amide group of glutamine is utilized in the synthesis of a wide range of essential biomolecules. bosterbio.com These include:

Purine (B94841) and pyrimidine (B1678525) nucleotides : Glutamine provides nitrogen atoms for the formation of the purine and pyrimidine rings, which are the fundamental components of DNA and RNA. asm.orgiiarjournals.orgnih.gov

Other amino acids : The amide nitrogen of glutamine can be transferred to α-keto acids to synthesize other non-essential amino acids through the action of aminotransferases. nih.gov

Hexosamines : Glutamine is a nitrogen donor for the synthesis of glucosamine-6-phosphate, a precursor for the synthesis of glycoproteins, glycolipids, and proteoglycans. cellsignal.com

As a carbon donor , glutamine plays a significant role in cellular bioenergetics and biosynthesis by contributing its carbon skeleton to the TCA cycle. oaepublish.comnih.gov Following its conversion to α-ketoglutarate, the carbon atoms of glutamine can be used for:

Anaplerosis : Replenishing TCA cycle intermediates to support energy production and provide precursors for other biosynthetic pathways. oaepublish.comcellsignal.com

Lipid synthesis : Through reductive carboxylation, the carbon from glutamine can be incorporated into citrate, which is then exported to the cytosol to produce acetyl-CoA for fatty acid synthesis. nih.govresearchgate.net

Synthesis of other non-essential amino acids : The carbon backbone of glutamate, derived from glutamine, can be used to synthesize other amino acids like proline and arginine.

The ability of glutamine to provide both nitrogen and carbon makes it a central hub in cellular metabolism, particularly in rapidly dividing cells with high anabolic demands. asm.orgnih.gov

Regulation of Redox Homeostasis by this compound-Mediated Pathways

This compound (glutamine) plays a crucial role in maintaining cellular redox homeostasis, primarily through its contribution to the synthesis of glutathione (GSH). cellsignal.comconsensus.appnih.gov Glutathione is a major cellular antioxidant that protects cells from damage caused by reactive oxygen species (ROS). nih.govnih.gov

The synthesis of glutathione, a tripeptide composed of glutamate, cysteine, and glycine, is directly dependent on the availability of its precursor amino acids. nih.govmdpi.com Glutamine is a key precursor for glutamate, as it is readily transported into cells and converted to glutamate by the enzyme glutaminase. nih.govtroscriptions.com This intracellular pool of glutamate is then available for the first step of glutathione synthesis. nih.govresearchgate.net

The glutamine-mediated synthesis of glutathione is critical for:

Neutralizing ROS : Glutathione directly quenches ROS and also serves as a cofactor for glutathione peroxidases, enzymes that detoxify harmful peroxides. consensus.app

Maintaining the cellular redox environment : The ratio of reduced glutathione (GSH) to oxidized glutathione (GSSG) is a key indicator of the cellular redox state and influences many cellular processes, including cell proliferation and apoptosis. consensus.appnih.gov

Detoxification : Glutathione is involved in the detoxification of xenobiotics and endogenous toxic compounds through conjugation reactions catalyzed by glutathione S-transferases. troscriptions.com

In addition to glutathione synthesis, glutamine metabolism can also influence redox balance by contributing to the production of NADPH. nih.govmdpi.com NADPH is a crucial reducing equivalent required for the regeneration of reduced glutathione from its oxidized form by glutathione reductase and is also used by other antioxidant systems. nih.gov

Functional Contributions to Purine and Nucleic Acid Synthesis

This compound (glutamine) is indispensable for the de novo synthesis of purine and pyrimidine nucleotides, which are the essential building blocks of nucleic acids (DNA and RNA). iiarjournals.orgnih.govnih.gov The amide group of glutamine serves as a nitrogen donor in several key enzymatic steps in these biosynthetic pathways. iiarjournals.orgutah.edu

In purine synthesis , glutamine contributes two nitrogen atoms to the purine ring. It is the nitrogen donor for:

The conversion of 5-phosphoribosyl-1-pyrophosphate (PRPP) to 5-phosphoribosylamine, the committed step in purine biosynthesis. nih.govbioone.org

The conversion of formylglycinamide ribonucleotide (FGAR) to formylglycinamidine ribonucleotide (FGAM). iiarjournals.org

The amination of xanthosine (B1684192) monophosphate (XMP) to form guanosine (B1672433) monophosphate (GMP). iiarjournals.org

In pyrimidine synthesis , glutamine provides a nitrogen atom for the formation of the pyrimidine ring. Specifically, it is the nitrogen donor in the reaction catalyzed by carbamoyl (B1232498) phosphate (B84403) synthetase II, which produces carbamoyl phosphate in the cytosol. iiarjournals.orgutah.edu

Given the critical role of glutamine in nucleotide synthesis, rapidly proliferating cells, which have a high demand for DNA and RNA synthesis, are often highly dependent on glutamine availability. asm.orgnih.govnih.gov The depletion of glutamine can lead to a cessation of nucleotide synthesis and subsequent cell cycle arrest. iiarjournals.org

Role of Glutamine in Nucleotide Synthesis

| Nucleotide Type | Enzymatic Step | Role of Glutamine | Enzyme |

|---|---|---|---|

| Purine | Formation of 5-phosphoribosylamine | Nitrogen donor | Glutamine PRPP amidotransferase |

| Purine | Formation of formylglycinamidine ribonucleotide | Nitrogen donor | FGAM synthetase |

| Purine | Formation of GMP from XMP | Nitrogen donor | GMP synthetase |

| Pyrimidine | Formation of carbamoyl phosphate | Nitrogen donor | Carbamoyl phosphate synthetase II |

Coordination Chemistry of 4,5 Diamino 5 Oxopentanoic Acid with Metal Ions

Synthesis and Structural Characterization of Metal Complexes involving 4,5-Diamino-5-oxopentanoic acid as a Ligand

The synthesis of metal complexes with this compound typically involves the reaction of a suitable metal salt with the ligand in an aqueous or alcoholic medium. The pH of the reaction mixture is often adjusted to facilitate the deprotonation of the carboxylic acid and/or the amino group, promoting coordination to the metal center.

For instance, ternary complexes of Cu(II), Co(II), Ni(II), and Fe(II) with glutamine and imidazole (B134444) derivatives have been synthesized by reacting the corresponding metal nitrate with the ligands in an aqueous solution, with the pH adjusted to 8 using NaOH tandfonline.com. Similarly, mixed ligand complexes of molybdenum(V), tungsten(V), and lanthanum(III) with mefenamic acid and glutamine have been prepared using the respective metal chlorides as precursors proquest.com.

The structural characterization of these complexes has been accomplished through various techniques, including single-crystal X-ray diffraction, powder X-ray diffraction (PXRD), and computational modeling. These studies have revealed diverse coordination geometries and modes of ligand binding.

A notable example is the crystal structure of bis(L-glutaminato)copper(II), [Cu(C₅H₉N₂O₃)₂], which has been determined by X-ray synchrotron diffraction researchgate.net. In this complex, the copper(II) ion is in a distorted octahedral geometry. Each glutamine ligand coordinates to the copper center in a bidentate fashion through the nitrogen atom of the α-amino group and one of the oxygen atoms of the α-carboxylate group, forming a five-membered chelate ring. The two glutamine ligands are arranged in a trans configuration in the equatorial plane. The axial positions are occupied by the carbonyl oxygen atoms from the amide groups of neighboring complex molecules, leading to a polymeric structure.

Another well-characterized structure is that of the diaquabis(L-glutaminato)nickel(II) complex, [Ni(C₅H₉N₂O₃)₂(H₂O)₂]. Its structure was determined using a combination of PXRD and density functional theory (DFT) calculations. The complex crystallizes in a triclinic system with the P1̅ space group. The Ni(II) ion is octahedrally coordinated by two glutamine ligands and two water molecules. Similar to the copper complex, each glutamine ligand acts as a bidentate N,O-donor. The two water molecules occupy the remaining coordination sites.

The coordination of glutamine in a ternary complex with Co(II) and imidazole, [Co(glu)(IMI)₂], was shown through DFT calculations to occur via the carboxylate and amine groups, resulting in a distorted tetrahedral geometry around the cobalt ion tandfonline.com.

Table 1: Selected Structural Data for Metal-4,5-Diamino-5-oxopentanoic acid Complexes

| Complex | Metal Ion | Coordination Geometry | Crystal System | Space Group | Selected Bond Lengths (Å) | Selected Bond Angles (°) |

|---|---|---|---|---|---|---|

| [Cu(C₅H₉N₂O₃)₂] | Cu(II) | Distorted Octahedral | Monoclinic | C2 | Cu–O: 1.93-1.98 Cu–N: 1.93-1.98 Axial Cu–O: 2.70, 2.86 | - |

| [Ni(C₅H₉N₂O₃)₂(H₂O)₂] | Ni(II) | Octahedral | Triclinic | P1̅ | - | - |

| [Co(glu)(IMI)₂] | Co(II) | Distorted Tetrahedral | - | - | - | - |

Spectroscopic Investigations of Metal-4,5-Diamino-5-oxopentanoic acid Coordination Compounds

Spectroscopic techniques, particularly infrared (IR) and UV-visible (UV-Vis) spectroscopy, are instrumental in elucidating the coordination environment of metal ions in complexes with this compound.

Infrared Spectroscopy: The IR spectra of the metal-glutamine complexes provide valuable information about the coordination of the ligand. Upon complexation, characteristic shifts in the vibrational frequencies of the functional groups involved in bonding are observed. For instance, in mixed ligand complexes of Mo(V), W(V), and La(III), the stretching vibration of the N-H group in glutamine, which appears around 3331 cm⁻¹, shows a significant shift, indicating the involvement of the amino group in coordination proquest.com. Furthermore, the asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻) are also altered upon complexation, and the difference between these two frequencies (Δν) can provide insights into the coordination mode of the carboxylate group. A new band appearing in the far-IR region, typically between 449-486 cm⁻¹, is assigned to the M-O bond formation proquest.com.

UV-Visible Spectroscopy: Electronic spectroscopy is used to study the d-d electronic transitions of the metal ions and charge transfer bands, which are sensitive to the coordination geometry. For example, the UV-Vis spectrum of a Cu(II)-glutamine complex in aqueous solution at physiological pH is consistent with the presence of a [Cu(Gln)₂] species researchgate.net. The study of ternary complexes of Cu(II), Co(II), Ni(II), and Fe(II) with glutamine and imidazole derivatives also utilized electronic spectra to deduce the stereochemistry of the complexes tandfonline.com.

Table 2: Spectroscopic Data for Selected Metal-4,5-Diamino-5-oxopentanoic acid Complexes

| Complex | Technique | Characteristic Bands/Peaks | Assignment |

|---|---|---|---|

| Mo(V), W(V), La(III) mixed ligand complexes | FTIR | Shift in ν(N-H) from 3331 cm⁻¹ | Coordination of the amino group |

| 449-486 cm⁻¹ | ν(M-O) | ||

| Cu(II), Co(II), Ni(II), Fe(II) ternary complexes | UV-Vis | d-d transitions | Elucidation of stereochemistry |

Photokinetic Studies of Metal-4,5-Diamino-5-oxopentanoic acid Complexes

The study of the photochemical behavior of metal complexes provides insights into their stability and reactivity upon exposure to light. Photokinetic studies have been performed on mixed ligand complexes of lanthanum(III) and molybdenum(V) containing this compound and mefenamic acid to investigate their photodegradation in a methanol solution proquest.com.

The photodegradation reactions were monitored over time by measuring the change in absorbance of the complex solutions upon irradiation. The kinetic parameters, including the order of the reaction, the rate constant (k), and the half-life (t₁/₂), were determined from the experimental data.

For the La(III) mixed ligand complex, the photodegradation was found to follow first-order kinetics proquest.com. The rate constant for the reaction was calculated to be 1.62 x 10⁻² min⁻¹, and the half-life of the reaction was determined to be 62.112 minutes proquest.com.

Similarly, the photodegradation of the Mo(V) mixed ligand complex also exhibited first-order kinetics proquest.com. The reaction proceeded at a faster rate compared to the lanthanum complex, with a rate constant of 1.88 min⁻¹ and a significantly shorter half-life of 26.6 minutes proquest.com. These results indicate that the molybdenum(V) complex is more photosensitive than the lanthanum(III) complex under the studied conditions.

Table 3: Photokinetic Data for the Photodegradation of Metal-4,5-Diamino-5-oxopentanoic acid Complexes in Methanol

| Complex | Order of Reaction | Rate Constant (k) | Half-life (t₁/₂) |

|---|---|---|---|

| Lanthanum(III) mixed ligand complex | First-order | 1.62 x 10⁻² min⁻¹ | 62.112 min |

| Molybdenum(V) mixed ligand complex | First-order | 1.88 min⁻¹ | 26.6 min |

Isotopic Labeling Applications in 4,5 Diamino 5 Oxopentanoic Acid Research

Synthesis of Isotopically Enriched 4,5-Diamino-5-oxopentanoic acid for Metabolic Tracing Studies

The synthesis of isotopically enriched this compound is foundational for its use in metabolic tracing. These studies track the journey of the labeled compound through various biochemical pathways. The choice of isotope and its position within the molecule depends on the specific metabolic question being investigated. nih.gov

Generally, the synthesis involves using a labeled precursor that is incorporated into the final molecule. For this compound, a common strategy is to start with isotopically labeled L-glutamine, its proteinogenic isomer. For instance, uniformly ¹³C-labeled L-glutamine ([U-¹³C₅]glutamine) can be used as a starting material in chemical or enzymatic syntheses to produce this compound where all five carbon atoms are ¹³C. nih.govisotope.com Similarly, starting with ¹⁵N-labeled glutamine can introduce a nitrogen isotope tag.

Metabolic tracing experiments often utilize stable isotope-resolved metabolomics (SIRM) to follow the transformation of the labeled compound. nih.gov For example, cancer cells exhibit altered glutamine metabolism, and tracing the fate of ¹³C or ¹⁵N from glutamine (and by extension, isoglutamine) can reveal key metabolic shifts. nih.govcancer.gov The synthesis of doubly labeled molecules, such as [¹³C₅, ¹⁵N₂]-glutamine, provides even more detailed information about the fate of both the carbon skeleton and nitrogen atoms. nih.gov

The general approach for synthesizing isotopically labeled this compound for metabolic tracing can be summarized as follows:

| Step | Description | Example Precursor |

| 1. Precursor Selection | Choose an isotopically labeled precursor that can be efficiently converted to the target molecule. | L-Glutamine (¹³C₅, 99%) isotope.com |

| 2. Synthetic Route | Employ a chemical or enzymatic reaction pathway that preserves the isotopic label in the final product. | Amide rearrangement or specific enzymatic conversion. |

| 3. Purification | Isolate the labeled this compound from the reaction mixture. | Chromatography techniques (e.g., HPLC). |

| 4. Verification | Confirm the identity, purity, and isotopic enrichment of the final product. | Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy. |

This systematic approach ensures the production of high-purity, isotopically enriched this compound, ready for use in sophisticated metabolic tracing studies. researchgate.net

Application of Deuterium (B1214612) and Carbon-13 Labeled this compound in Biochemical Research

Deuterium (²H) and carbon-13 (¹³C) labeling of this compound opens avenues for detailed biochemical investigation, particularly through mass spectrometry and NMR spectroscopy.

Deuterium (²H) Labeling: Deuterium labeling is particularly useful for mass spectrometry-based analysis. Replacing hydrogen with deuterium results in a predictable mass shift, which can be used to differentiate the labeled molecule from its natural counterpart. clearsynth.com A novel method developed for labeling isoaspartic acid has been shown to be efficient for its structural analog, isoglutamic acid, and is applicable to isoglutamine. acs.orgnih.gov This method utilizes an oxazolone-based chemical reaction that specifically targets the α-carbon. acs.orgnih.gov

The reaction involves dissolving the compound in a deuterium oxide (D₂O) medium and reacting it with acetic anhydride (B1165640) and pyridine. acs.orgnih.gov This process facilitates the exchange of the hydrogen atom at the α-position with a deuterium atom from the solvent. nih.govnih.gov This specific labeling allows for the unambiguous identification of the molecule in complex biological samples.

| Reagent | Function in Deuterium Labeling |

| This compound | The target molecule for labeling. |

| Deuterium Oxide (D₂O) | The source of the deuterium isotope. nih.gov |

| Pyridine | A base that facilitates the reaction. acs.org |

| Acetic Anhydride | An activating agent that promotes the formation of an intermediate oxazolone (B7731731) ring. acs.org |

Carbon-13 (¹³C) Labeling: Carbon-13 is a stable isotope that constitutes about 1.1% of natural carbon. medchemexpress.com Enriching this compound with ¹³C allows researchers to trace the fate of its carbon backbone in metabolic pathways. nih.gov When a cell culture or organism is supplied with ¹³C-labeled this compound, the ¹³C atoms are incorporated into downstream metabolites. By analyzing the mass isotopomer distributions (MIDs) of these metabolites using mass spectrometry, the activity of specific metabolic pathways can be quantified. nih.govresearchgate.net

For example, using [U-¹³C₅]-4,5-diamino-5-oxopentanoic acid, researchers can track the five carbon atoms as they are processed through central carbon metabolism, including the tricarboxylic acid (TCA) cycle. nih.govresearchgate.net This technique is instrumental in understanding metabolic reprogramming in diseases like cancer. nih.gov Position-specific labeling, such as with [5-¹³C]-4,5-diamino-5-oxopentanoic acid, can provide even more refined information about specific enzymatic reactions. cancer.gov

Nitrogen-15 Labeling for Advanced Protein and Metabolite Structural Analysis

Nitrogen-15 (¹⁵N) is a stable isotope that can be used to label nitrogen-containing compounds like this compound. This approach is particularly powerful for quantitative proteomics and for structural studies using NMR spectroscopy. nih.govrsc.org

In quantitative proteomics, ¹⁵N metabolic labeling is a robust method for comparing protein abundance between different cell populations. nih.gov In this approach, one population of cells is grown in a medium containing a ¹⁵N nitrogen source (e.g., ¹⁵NH₄Cl), leading to the incorporation of ¹⁵N into all amino acids and proteins. ckisotopes.comfrontiersin.org If ¹⁵N-labeled this compound is introduced, its nitrogen atoms can be traced into other metabolites and, eventually, into the building blocks of proteins. The mass shift caused by the ¹⁵N label allows for the precise quantification of proteins and metabolites derived from the labeled precursor when compared to an unlabeled control sample. nih.gov

Key Aspects of ¹⁵N Labeling for Proteomics:

| Feature | Description |

| Internal Standard | The ¹⁵N-labeled proteome serves as an internal standard, mixed with the unlabeled sample at the beginning of the workflow, which minimizes quantification errors. nih.gov |

| Mass Shift | The mass difference between light (¹⁴N) and heavy (¹⁵N) peptides depends on the number of nitrogen atoms in the peptide, allowing for their differentiation in a mass spectrometer. frontiersin.org |

| Quantification | The ratio of the signal intensities of the heavy to light peptide pairs provides an accurate measure of the relative protein abundance. ckisotopes.com |

For structural analysis, ¹⁵N labeling is essential for protein NMR. rsc.org Heteronuclear NMR experiments, such as the ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence), are used to obtain high-resolution structural and dynamic information. westmont.eduresearchgate.net Each peak in an ¹H-¹⁵N HSQC spectrum corresponds to a specific nitrogen-hydrogen bond in the protein, typically the backbone amides. By introducing ¹⁵N-labeled this compound into a biological system, its incorporation into proteins can be monitored, and its effect on protein structure and dynamics can be studied at an atomic level. rsc.org This is particularly valuable for studying intrinsically disordered proteins or for mapping protein-ligand interactions where the labeled compound is the ligand. westmont.edu

Computational and Theoretical Studies of 4,5 Diamino 5 Oxopentanoic Acid

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the fundamental properties of 4,5-diamino-5-oxopentanoic acid. These calculations provide insights into the molecule's three-dimensional structure, electron distribution, and reactivity.

Table 1: Computed Molecular Properties of this compound

| Property | Value | Source |

| Molecular Formula | C5H10N2O3 | PubChem nih.gov |

| Molecular Weight | 146.14 g/mol | PubChem nih.gov |

| XLogP3 | -4.3 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 3 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 4 | PubChem nih.gov |

| Rotatable Bond Count | 4 | PubChem nih.gov |

| Exact Mass | 146.06914219 g/mol | PubChem nih.gov |

| Topological Polar Surface Area | 106 Ų | PubChem nih.gov |

| Heavy Atom Count | 10 | PubChem nih.gov |

| Formal Charge | 0 | PubChem nih.gov |

| Complexity | 146 | PubChem nih.gov |

Note: This data is computationally generated and provided by PubChem.

Molecular Dynamics Simulations of this compound in Biological Environments

Molecular dynamics (MD) simulations offer a powerful lens to study the dynamic behavior of this compound in its biological context, such as in aqueous solution or near proteins. wikipedia.orgnih.gov These simulations model the movement of atoms over time by solving Newton's equations of motion, providing a detailed view of the molecule's flexibility and its interactions with the surrounding environment.

In Silico Modeling of Enzymatic Interactions and Reaction Mechanisms

Understanding how this compound interacts with enzymes is fundamental to unraveling its biological roles. In silico modeling techniques, such as molecular docking and quantum mechanics/molecular mechanics (QM/MM) simulations, are employed to predict and analyze these interactions. nih.gov

Molecular docking studies can predict the preferred binding orientation of this compound within the active site of an enzyme. This provides a static picture of the initial binding event. To investigate the enzymatic reaction itself, QM/MM methods are used. In this approach, the reactive part of the system (the substrate and key active site residues) is treated with a high level of quantum mechanics, while the rest of the protein and solvent are described by a more computationally efficient molecular mechanics force field. This hybrid approach allows for the study of bond-breaking and bond-forming events, enabling the elucidation of detailed reaction mechanisms and the calculation of activation energies. nih.gov

Prediction of Spectroscopic Signatures and Conformational Landscapes

Computational methods are also valuable for predicting the spectroscopic properties of this compound, which can aid in the interpretation of experimental data. Techniques such as DFT can be used to calculate theoretical NMR chemical shifts (¹H and ¹³C) and vibrational frequencies (infrared and Raman). researchgate.net By comparing these predicted spectra with experimental ones, researchers can confirm the molecular structure and gain insights into its conformational preferences in different environments. researchgate.net

Furthermore, computational exploration of the conformational landscape of this compound can identify the various low-energy shapes the molecule can adopt. rsc.org This is achieved by systematically rotating the rotatable bonds and calculating the energy of each resulting conformation. Understanding the accessible conformations is crucial, as the specific shape of the molecule often dictates its biological activity.

While experimental NMR data for similar molecules like glutamine are available, the computational prediction of these signatures for this compound provides a powerful tool for detailed structural analysis and for understanding how its structure relates to its function. hmdb.cahmdb.caresearchgate.netnih.gov

Q & A

Q. What are the optimal methods for synthesizing high-purity L-glutamine, and how can impurities like D-glutamine be minimized?

L-Glutamine is typically synthesized via microbial fermentation or enzymatic catalysis. To ensure high purity (>99%), purification involves recrystallization from aqueous solutions and chromatography (e.g., ion-exchange or reverse-phase HPLC). Impurities like D-glutamine can arise during racemization; controlling pH (<7.0) and temperature (<50°C) during synthesis minimizes this. Analytical methods such as chiral HPLC or polarimetry distinguish enantiomers .

Q. How should L-glutamine be prepared and stored for cell culture applications to prevent degradation?

L-Glutamine degrades in aqueous solutions at 37°C via hydrolysis to ammonia and pyroglutamic acid. For cell culture:

- Prepare stock solutions (e.g., 200 mM in ultra-pure water), filter-sterilize (0.22 µm), and aliquot for storage at -20°C.

- Avoid repeated freeze-thaw cycles.

- Use within 2-4 weeks. Stability can be monitored via LC-MS to detect ammonia or pyroglutamate .

Q. What spectroscopic techniques are most effective for characterizing L-glutamine and validating its structural integrity?

- NMR : ¹H and ¹³C NMR confirm the presence of characteristic peaks (e.g., α-amino protons at δ 3.2–3.5 ppm and carbonyl carbons at δ 175–180 ppm).

- FT-IR : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~3350 cm⁻¹ (N-H stretch) validate functional groups.

- Mass spectrometry (MS) : ESI-MS in positive ion mode shows [M+H]⁺ at m/z 147.1 .

Advanced Research Questions

Q. How can isotopic labeling (e.g., ¹³C₅, 15N₂) of L-glutamine be utilized in metabolic flux analysis?

Stable isotope-labeled L-glutamine (e.g., L-Glutamine-¹³C₅,15N₂) enables tracing of nitrogen and carbon metabolism in cancer cells or immune cells. Methodological steps:

Q. What experimental designs address contradictions in L-glutamine’s role in cancer cell survival versus toxicity?

Discrepancies arise from cell type-specific dependencies and microenvironmental factors. To resolve these:

- Use in vitro models with controlled glutamine concentrations (e.g., 0–4 mM) and genetic knockouts (e.g., GLUD1 or GLS).

- Pair with in vivo xenograft studies measuring tumor growth under dietary glutamine modulation.

- Integrate metabolomics (e.g., Seahorse analysis for oxidative phosphorylation) and transcriptomics to identify compensatory pathways .

Q. How can researchers mitigate ammonia toxicity in long-term cell cultures supplemented with L-glutamine?

Ammonia accumulation from glutamine degradation inhibits cell proliferation. Solutions include:

- Use stable dipeptides (e.g., L-alanyl-L-glutamine), which hydrolyze slowly.

- Supplement with ammonia-scavenging agents (e.g., ornithine or glutamate dehydrogenase).

- Optimize fed-batch bioreactor protocols with real-time ammonia monitoring .

Q. What advanced chromatographic methods resolve co-eluting impurities in L-glutamine samples?

- HILIC (Hydrophilic Interaction Liquid Chromatography) : Separates polar impurities (e.g., pyroglutamate) using a silica column with acetonitrile/ammonium acetate gradients.

- 2D-LC-MS : Combines reverse-phase and ion-exchange columns for high-resolution impurity profiling.

- Derivatization with dansyl chloride enhances UV detection sensitivity for trace contaminants .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.